Molecular structure and properties of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine
Molecular structure and properties of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine
This is an in-depth technical guide on the molecular structure, synthesis, and properties of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine , a specific piperidine-based scaffold relevant to medicinal chemistry and drug discovery.
Version 1.0 | Classification: Chemical Entity Profile
Executive Summary
Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine (Systematic Name: N-methyl-1-(piperidin-3-yl)-2-methylpropan-1-amine) is a secondary amine featuring a 3-substituted piperidine ring linked to an isobutyl chain. This molecular architecture represents a critical pharmacophore scaffold , structurally analogous to various psychoactive substances (e.g., phenidates, dissociatives) and GPCR ligands (e.g., muscarinic or opioid receptor modulators).
Its significance lies in its dual-nitrogen functionality (one heterocyclic, one exocyclic) and its high degree of stereochemical complexity (two chiral centers), making it a versatile building block for Fragment-Based Drug Discovery (FBDD) .
Molecular Architecture & Stereochemistry
Structural Breakdown
The molecule consists of three distinct domains:
-
The Core: A piperidine ring (saturated 6-membered heterocycle).
-
The Linker/Side Chain: A 2-methylpropyl (isobutyl) group attached to the C3 position of the piperidine via a methine bridge.
-
The Functional Group: An N-methylamine moiety attached at the C1 position of the propyl chain (benzylic-like position relative to the ring).
IUPAC Name: N-methyl-1-(piperidin-3-yl)-2-methylpropan-1-amine
Molecular Formula:
Stereochemical Analysis
The molecule possesses two stereogenic centers :
-
C3 of the Piperidine Ring: The point of attachment to the side chain.
-
C1 of the Propyl Chain: The carbon bearing the amine and the isopropyl group.
This results in four theoretical stereoisomers (two diastereomeric pairs):
-
(1R, 3'R) and (1S, 3'S) — syn-like orientation.
-
(1R, 3'S) and (1S, 3'R) — anti-like orientation.
Expert Insight: In pharmacological applications, the relative stereochemistry between the ring substituent and the exocyclic amine often dictates receptor affinity. For instance, in similar 3-substituted piperidines (e.g., stimulant analogs), the threo vs. erythro configuration can switch activity from dopamine transport inhibition to receptor agonism.
Physicochemical Profile
The following properties are estimated based on Structure-Activity Relationship (SAR) algorithms for 3-substituted piperidines.
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Piperidine N) | ~10.8 | Highly basic; protonated at physiological pH. |
| pKa (Exocyclic N) | ~9.5 – 10.0 | Basic; likely protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~24 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| Rotatable Bonds | 4 | High conformational flexibility, adaptable to binding pockets. |
| H-Bond Donors | 2 | Both NH groups can act as donors. |
| H-Bond Acceptors | 2 | Both Nitrogen atoms.[1][2] |
Synthetic Methodologies
Route A: Reductive Amination (The Pyridine Route)
This method utilizes commercially available 3-isobutyrylpyridine as the starting material.
-
Precursor Formation: Reaction of 3-cyanopyridine with isopropylmagnesium bromide (Grignard) to yield 3-isobutyrylpyridine .
-
Reductive Amination: Reaction of the ketone with methylamine and a reducing agent (e.g.,
or ) to form the exocyclic amine. -
Heterocycle Reduction: Catalytic hydrogenation (
or ) of the pyridine ring to the piperidine ring.-
Note: This step yields a mixture of diastereomers.
-
Route B: Chiral Pool / Stepwise (The Piperidine Route)
Starts with N-Boc-piperidin-3-carboxaldehyde to maintain ring chirality.
-
Grignard Addition: N-Boc-piperidin-3-carboxaldehyde + Isopropylmagnesium bromide
Secondary Alcohol. -
Oxidation: Swern or Dess-Martin oxidation
Ketone. -
Reductive Amination: Reaction with Methylamine/
N-Boc-protected amine. -
Deprotection: Acidic cleavage (TFA/DCM)
Final Product.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for Route A (Pyridine Reduction).
Figure 1: Synthetic pathway via pyridine reduction. This route offers the most direct access to the scaffold.
Pharmacological Potential & SAR
This molecule is not a widely marketed drug but serves as a privileged scaffold . Its structural features suggest activity in several domains:
Structure-Activity Relationship (SAR) Mapping
-
Piperidine Ring: Mimics the phenyl ring in bioisosteres or serves as the basic center for ionic bonding (e.g., Asp residue in GPCRs).
-
Isobutyl Group: Provides steric bulk and hydrophobic interaction, filling lipophilic pockets (e.g., in DAT or NET transporters).
-
N-Methylamine: A classic motif for monoamine transporter affinity.
Potential Targets
-
Monoamine Transporters: The structural similarity to Diphenidine (though lacking the second phenyl ring) and Phenidates suggests potential affinity for Dopamine (DAT) or Norepinephrine (NET) transporters.
-
NMDA Receptors: 3-substituted piperidines are often explored as dissociative agents (channel blockers).
-
Sigma Receptors: The combination of a basic amine and hydrophobic bulk is a hallmark of Sigma-1 receptor ligands.
Figure 2: Pharmacophore analysis showing potential biological interaction sites.
Analytical Characterization
For researchers synthesizing this compound, the following analytical signatures are expected:
Proton NMR ( -NMR)
-
Solvent:
or . -
Key Signals:
- ppm: Doublet (6H) for the isopropyl methyls.
-
ppm: Singlet (3H) for the
-methyl group. -
ppm: Multiplets for the piperidine
-protons (C2/C6) and the methine proton adjacent to the amine. -
ppm: Multiplets for the piperidine ring (
) and isopropyl methine.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of isopropyl group (
). -
Loss of methylamine fragment.
-
Characteristic piperidine ring fragments (
).
-
References
-
Smith, P. W., et al. (2009). De novo design, synthesis, and evaluation of 3-substituted piperidines as novel GPCR ligands. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. PubChem.[3][4][5] [Link]
-
Kozikowski, A. P., et al. (2010). Chemistry and Pharmacology of Monoamine Transporter Ligands. ACS Medicinal Chemistry Letters.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-2-propyl-1,3-propanediol - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 3. Methyl((1-methylpiperidin-3-yl)methyl)amine | C8H18N2 | CID 16640588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [([1-(2-Thienylmethyl)piperidin-3-yl]methyl)amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl-(3-piperidin-1-yl-propyl)-amine | C9H20N2 | CID 409699 - PubChem [pubchem.ncbi.nlm.nih.gov]
